Catalepsy Reversal vs. MDL-100907 and SB-215505
In a direct in vivo comparison, SB228357 (0.32–10 mg/kg p.o.) significantly reversed haloperidol-induced catalepsy in rats, whereas the selective 5-HT2A antagonist MDL-100907 (0.003–0.1 mg/kg p.o.) and the selective 5-HT2B antagonist SB-215505 (0.1–3.2 mg/kg p.o.) failed to produce any significant reversal [1]. This functional outcome demonstrates that 5-HT2C receptor antagonism, a key property of SB228357, is necessary for this behavioral effect.
| Evidence Dimension | Reversal of haloperidol-induced catalepsy (antipsychotic extrapyramidal side-effect model) |
|---|---|
| Target Compound Data | Significant reversal at 0.32–10 mg/kg p.o. |
| Comparator Or Baseline | MDL-100907 (0.003–0.1 mg/kg p.o.): No reversal; SB-215505 (0.1–3.2 mg/kg p.o.): No reversal |
| Quantified Difference | SB228357: Effective reversal; MDL-100907 and SB-215505: Ineffective |
| Conditions | Male Sprague Dawley rats (200–250 g) administered haloperidol (1.13 mg/kg i.p.); catalepsy assessed 90 min post-dosing using horizontal bar test |
Why This Matters
Procurement of SB228357 is essential for studies investigating 5-HT2C-mediated modulation of extrapyramidal motor function; MDL-100907 and SB-215505 cannot substitute for this functional endpoint.
- [1] Reavill C, Kettle A, Holland V, Riley G, Blackburn TP. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist. Br J Pharmacol. 1999 Feb;126(3):572-4. View Source
